molecular formula C5H3BrO3 B1281972 5-Bromofuran-3-carboxylic acid CAS No. 58832-36-3

5-Bromofuran-3-carboxylic acid

Cat. No. B1281972
Key on ui cas rn: 58832-36-3
M. Wt: 190.98 g/mol
InChI Key: XYBPFWUNJQTZCM-UHFFFAOYSA-N
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Patent
US07893058B2

Procedure details

Furan-3-carboxylic acid (1 g, 8.93 mmol) is added to a solution of pyridinium hydrobromide perbromide (3.02 g, 9.46 mmol) in acetic acid (5 mL). The reaction mixture is stirred at 50° C. for 5 hours, then at room temperature overnight. After removing the solvent in vacuo, water is added and a precipitate is formed. The solid is collected by filtration and dried to yield the title compound (0.364 g, 21%). HPLC (254 nm): Rt 2.65 min (88%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
pyridinium hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
21%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=[O:7])=[CH:2]1.[BrH:9].[NH+]1C=CC=CC=1>C(O)(=O)C>[Br:9][C:5]1[O:1][CH:2]=[C:3]([C:6]([OH:8])=[O:7])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1C=C(C=C1)C(=O)O
Name
pyridinium hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.[NH+]1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 50° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removing the solvent in vacuo, water
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
a precipitate is formed
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC(=CO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.364 g
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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